acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol
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Overview
Description
Acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol is a compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the thiochromene ring . The process can be summarized as follows:
Formation of Chalcones: The initial step involves the synthesis of chalcones through the Claisen-Schmidt condensation of appropriate aldehydes and ketones.
Cyclization: The chalcones are then cyclized using hydrazine hydrate in the presence of acetic acid under reflux conditions to yield the desired thiochromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiochromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in inhibiting specific enzymes.
Industry: The compound’s derivatives are being investigated for use in agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for microbial folate biosynthesis . This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for nucleic acid and protein biosynthesis in microbes, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiochromene Derivatives: Compounds with similar thiochromene structures but different substituents.
Sulfur-Containing Heterocycles: Other sulfur-containing heterocycles like thiophenes and thiazoles.
Uniqueness
Acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol is unique due to its specific chloro and methanol substituents, which confer distinct chemical reactivity and biological activity compared to other thiochromene derivatives. Its ability to inhibit dihydropteroate synthase specifically highlights its potential as a selective antimicrobial agent.
Properties
CAS No. |
62291-32-1 |
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Molecular Formula |
C12H15ClO3S |
Molecular Weight |
274.76 g/mol |
IUPAC Name |
acetic acid;(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol |
InChI |
InChI=1S/C10H11ClOS.C2H4O2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;1-2(3)4/h2,4-5,9,12H,1,3,6H2;1H3,(H,3,4) |
InChI Key |
XERKAQDJWIWKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2=C(C=CC(=C2)Cl)SC1CO |
Origin of Product |
United States |
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